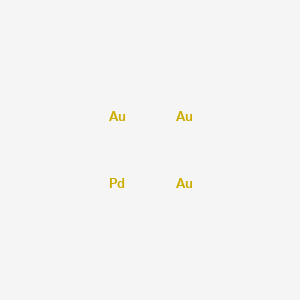
Gold;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and nanotechnology. Gold and palladium are both noble metals, meaning they are resistant to oxidation and corrosion, which makes their compounds highly stable and valuable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration of the reactants, can significantly influence the size and morphology of the resulting nanoparticles .
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in a colloidal solution, followed by stabilization with surfactants or polymers to prevent aggregation. Another method involves the impregnation of gold and palladium onto a support material, such as activated carbon or silica, followed by reduction to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can enhance the reactivity and selectivity of the compound .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions, hydrazine for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve the desired products .
Major Products
The major products formed from reactions involving gold-palladium compounds depend on the specific reaction and conditions used. For example, oxidation reactions can produce epoxides or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can result in the formation of various organometallic compounds .
Scientific Research Applications
Gold-palladium compounds have a wide range of scientific research applications, including:
Medicine: Gold-palladium nanoparticles are used in biomedical applications, including drug delivery, imaging, and cancer therapy.
Environmental Remediation: These compounds are also employed in environmental applications, such as the removal of pollutants from water and air.
Mechanism of Action
The mechanism by which gold-palladium compounds exert their effects is often related to their ability to facilitate electron transfer reactions. In catalysis, the gold-palladium interface can enhance the adsorption and activation of reactants, leading to increased reaction rates and selectivity. In biomedical applications, the nanoparticles can interact with cellular components, such as proteins and DNA, to induce therapeutic effects .
Comparison with Similar Compounds
Gold-palladium compounds can be compared with other noble metal compounds, such as gold-silver and platinum-palladium compounds. While gold-silver compounds are also used in catalysis and electronics, they may not offer the same level of stability and reactivity as gold-palladium compounds. Platinum-palladium compounds, on the other hand, are highly effective catalysts but are often more expensive and less abundant than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, reactivity, and versatility, making them valuable for a wide range of applications in science and industry.
Properties
CAS No. |
12256-71-2 |
|---|---|
Molecular Formula |
Au3Pd |
Molecular Weight |
697.32 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/3Au.Pd |
InChI Key |
YRAZAZNQXFAELO-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


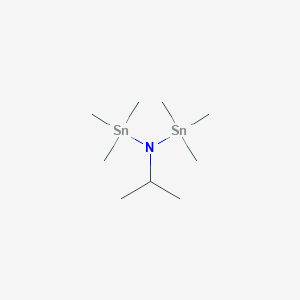
![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)

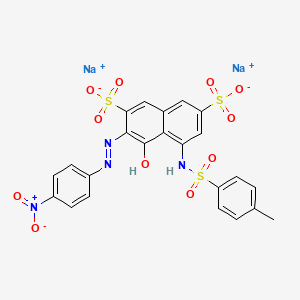

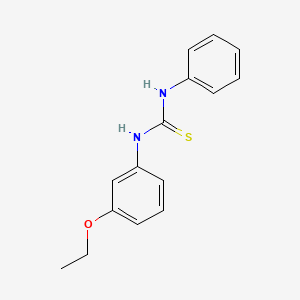


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
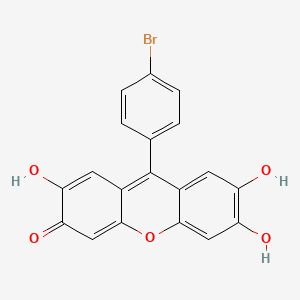
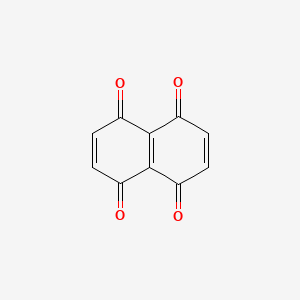
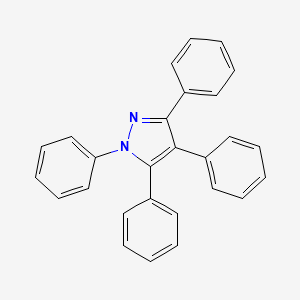
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

